4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
- δ 7.20–7.15 (2H, d, J = 8.4 Hz, aromatic H adjacent to Cl)
- δ 6.85–6.80 (2H, d, J = 8.4 Hz, aromatic H adjacent to NH)
- δ 4.10–4.05 (2H, t, OCH₂CH₂N)
- δ 3.85–3.80 (2H, t, OCH₂CH₂N)
- δ 2.85–2.75 (1H, septet, CH(CH₃)₂)
- δ 1.25–1.20 (6H, d, CH(CH₃)₂).
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) and Raman Spectroscopy
IR (KBr, cm⁻¹) :
Raman peaks at 1605 cm⁻¹ (aromatic C=C) and 520 cm⁻¹ (C-Cl) confirm the presence of the chloro-substituted aromatic ring.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z) :
Fragmentation occurs via cleavage of the ethylenedioxy chain and loss of the isopropyl group.
Crystallographic Studies and Density Functional Theory (DFT) Calculations
While X-ray diffraction data for this specific compound are not yet reported, related structures (e.g., 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline) crystallize in the monoclinic P2₁/c space group with hydrogen-bonded networks stabilizing the lattice.
DFT calculations (B3LYP/6-311+G(d,p)) predict:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic potential : Negative charge localized on the oxygen and nitrogen atoms, favoring intermolecular interactions.
Optimized geometries align with spectroscopic data, validating the proposed conformation.
Properties
IUPAC Name |
4-chloro-N-[2-(4-propan-2-ylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(2)14-3-9-17(10-4-14)20-12-11-19-16-7-5-15(18)6-8-16/h3-10,13,19H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFFLBACVNMOAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloroaniline Intermediate
Based on patent CN105037172A, a reliable method to prepare 2-(4'-chlorophenyl)aniline, which is structurally related to 4-chloroaniline derivatives, involves:
Step 1: Nitration of Biphenyl
- React biphenyl (13 mol) with glacial acetic acid and acetic anhydride.
- Slowly add concentrated nitric acid at controlled temperature (25-35°C), maintaining reaction temperature below 50°C.
- Reaction time: 10-20 hours until starting material disappears.
- Result: Formation of 2-nitrobiphenyl intermediate.
Step 2: Chlorination and Reduction
- React 2-nitrobiphenyl with chlorobenzene and iron powder at ~90-100°C.
- Slowly pass chlorine gas to chlorinate the aromatic ring.
- Filter iron powder and remove solvent to obtain 2-(4'-chlorophenyl) nitro compound.
- Reduce nitro group to amine using Raney Nickel catalyst under hydrogen atmosphere at 25-35°C.
- Purify by recrystallization to obtain 2-(4'-chlorophenyl)aniline with >90% purity.
This method yields a high-purity chloroaniline intermediate suitable for further functionalization.
| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield & Purity |
|---|---|---|---|---|
| 1 | Biphenyl, HNO3, Acetic acid, Acetic anhydride | 25-35 (add HNO3), <50 (reaction) | 10-20 | 2-nitrobiphenyl, high yield |
| 2 | Chlorobenzene, Fe powder, Cl2 gas | 90-100 | 5-15 | 2-(4'-chlorophenyl) nitro compound |
| 3 | Raney Ni, H2, MeOH | 25-35 | 2-6 | 2-(4'-chlorophenyl)aniline, >90% purity |
Preparation of 2-(4-Isopropylphenoxy)ethyl Intermediate
The 2-(4-isopropylphenoxy)ethyl moiety is generally synthesized by:
Ether Formation via Nucleophilic Substitution
- React 4-isopropylphenol with 2-chloroethylamine or 2-bromoethylamine derivatives.
- Use a suitable base (e.g., potassium carbonate) to deprotonate the phenol.
- Perform the reaction in an aprotic solvent like acetone or DMF under reflux.
- Result: Formation of 2-(4-isopropylphenoxy)ethylamine or its protected derivatives.
This step ensures the phenoxy group is tethered via an ethyl linker, ready for coupling with the aniline nitrogen.
Coupling to Form 4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline
The final step involves linking the chloroaniline and the 2-(4-isopropylphenoxy)ethyl moiety:
N-Alkylation or Reductive Amination
- React 4-chloroaniline with 2-(4-isopropylphenoxy)ethyl halide under basic conditions.
- Alternatively, perform reductive amination using 4-chloroaniline and 2-(4-isopropylphenoxy)acetaldehyde with a reductive agent like sodium borohydride or Raney Nickel-catalyzed hydrogenation.
- Control temperature between 25-80°C depending on reagents.
- Purify product by recrystallization or chromatography.
This step yields the target compound with high selectivity and purity.
Detailed Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Nitration of biphenyl | HNO3, Acetic acid, Acetic anhydride | 25-35 (add), <50 (react) | 10-20 | Controlled addition to avoid over-nitration |
| Chlorination & reduction | Chlorobenzene, Fe, Cl2 gas; Raney Ni, H2, MeOH | 90-100 (chlorination), 25-35 (reduction) | 5-15 (chlorination), 2-6 (reduction) | Raney Ni catalyst essential for selective reduction |
| Ether formation | 4-isopropylphenol, 2-chloroethylamine, base, acetone/DMF | Reflux (~60-80) | 6-12 | Base deprotonates phenol for nucleophilic attack |
| N-Alkylation or Reductive Amination | 4-chloroaniline, 2-(4-isopropylphenoxy)ethyl halide or aldehyde, reductive agent | 25-80 | 4-12 | Sodium borohydride or catalytic hydrogenation |
Research Findings and Optimization Notes
The use of Raney Nickel as a catalyst in reduction steps provides high selectivity and yield for converting nitro groups to amines without over-reduction or side reactions.
Controlled addition of nitric acid during nitration is critical to avoid polynitration and degradation of biphenyl starting material.
The chlorination step using chlorine gas and iron powder allows selective chlorination at the 4-position, which is essential for the desired substitution pattern.
For the ether formation, selection of solvent and base affects yield and purity; aprotic solvents like DMF favor higher conversion[general organic synthesis knowledge].
Reductive amination or nucleophilic substitution for the final coupling step should be optimized to minimize side reactions such as over-alkylation or polymerization.
Summary Table of Preparation Methods
| Intermediate/Product | Key Reactions | Catalyst/Reagents | Conditions | Yield/Purity |
|---|---|---|---|---|
| 2-Nitrobiphenyl | Nitration of biphenyl | HNO3, Acetic acid, Ac2O | 25-35°C addition, <50°C reaction | High yield |
| 2-(4'-Chlorophenyl) nitro compound | Chlorination with Cl2 and Fe | Cl2 gas, Fe powder | 90-100°C, 5-15 h | Moderate to high yield |
| 2-(4'-Chlorophenyl) aniline | Catalytic hydrogenation | Raney Ni, H2, MeOH | 25-35°C, 2-6 h | >90% purity |
| 2-(4-Isopropylphenoxy)ethylamine | Nucleophilic substitution | Base (K2CO3), acetone/DMF | Reflux, 6-12 h | Good yield |
| This compound | N-Alkylation or reductive amination | NaBH4 or Raney Ni | 25-80°C, 4-12 h | High purity achievable |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis, allowing researchers to explore complex molecular structures and reaction mechanisms. Its unique isopropylphenoxy group enhances its utility in synthesizing derivatives with tailored properties.
Biology
In proteomics research, 4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline is employed to study protein interactions and functions. Its ability to bind to specific proteins makes it useful for understanding cellular processes and signaling pathways.
Medicine
Research indicates potential therapeutic applications of this compound, particularly as an inhibitor of fatty acid synthesis in Plasmodium falciparum, the malaria-causing parasite. A notable study demonstrated an IC50 value of 7.9 µM, highlighting its antimalarial properties. Additionally, derivatives of this compound have shown promise as kinase inhibitors in cancer treatment, exhibiting selective toxicity towards tumor cells while sparing normal cells.
Industrial Applications
The compound's unique chemical characteristics make it suitable for developing new materials and chemical processes. Its use in formulating specialty chemicals can lead to advancements in various industrial applications, including coatings and polymers.
The biological activity of this compound has been investigated extensively:
- Antimalarial Activity: Effective against Plasmodium falciparum with significant inhibition metrics.
- Anticancer Properties: Demonstrated selective toxicity towards cancer cells in studies involving kinase inhibition.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to its structure can enhance potency or selectivity against specific biological targets:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity |
| Halogen substitution | Enhanced binding affinity |
| Alteration of chain length | Impact on permeability |
Mechanism of Action
The mechanism of action of 4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Physicochemical Properties
Biological Activity
4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C16H20ClN
- Molecular Weight : 275.79 g/mol
- IUPAC Name : this compound
This compound features a chloro group attached to an aniline structure, which is further substituted with a phenoxyethyl chain containing an isopropyl group.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor of specific biological pathways.
Antimalarial Activity
A significant study highlighted the compound's effectiveness as a fatty acid synthesis inhibitor against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated an IC50 value of 7.9 µM against blood-stage parasites, indicating potent antimalarial properties .
Table 1: Antimalarial Activity Comparison
Study on Anticancer Properties
In a study investigating novel indolinone compounds as kinase inhibitors, derivatives similar to this compound were evaluated for their ability to inhibit cancer cell proliferation. These compounds exhibited selective toxicity towards tumor cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of compounds like this compound. Modifications to the phenoxy and aniline portions may enhance potency or selectivity against specific targets:
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity |
| Halogen substitution | Enhanced binding affinity |
| Alteration of chain length | Impact on permeability |
Q & A
Q. How can the compound’s solubility be modulated for biological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
